molecular formula C9H12ClN3 B1371921 1-(4-Chloropyridin-2-yl)piperazine CAS No. 885277-30-5

1-(4-Chloropyridin-2-yl)piperazine

Cat. No.: B1371921
CAS No.: 885277-30-5
M. Wt: 197.66 g/mol
InChI Key: VADWBUKUVBYPDJ-UHFFFAOYSA-N
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Safety and Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1-(4-Chloropyridin-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sigma-2 receptors and metabotropic glutamate receptors, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity. This compound’s ability to bind to these receptors makes it a valuable tool in studying their functions and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the target biomolecules, altering their activity and downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Chloropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a piperazine and a chloropyridine moiety. This combination of structural features makes it particularly useful in various research applications .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWBUKUVBYPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647541
Record name 1-(4-Chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-30-5
Record name 1-(4-Chloro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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